

A Comparative Analysis of LKE's Therapeutic Window in Neurodegenerative Models

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Compound of Interest

Compound Name: *Lanthionine ketimine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of **Lanthionine Ketimine** Ester (LKE) alongside other therapeutic alternatives for major neurodegenerative diseases. The information is intended to assist researchers and drug development professionals in evaluating the potential of LKE.

Executive Summary

Lanthionine Ketimine Ester (LKE) is an experimental, orally bioavailable, and brain-penetrating small molecule that has demonstrated therapeutic potential across a range of neurodegenerative disease models, including Alzheimer's Disease (AD), Multiple Sclerosis (MS), and Amyotrophic Lateral Sclerosis (ALS).[1][2] Its multifaceted mechanism of action, primarily involving the modulation of Collapsin Response Mediator Protein 2 (CRMP2) and the SIRT1/PARP1 pathway, offers a novel approach to tackling neurodegeneration. This guide compares the available preclinical and clinical data on the therapeutic window and efficacy of LKE with established and experimental treatments for these conditions.

Comparative Analysis of Therapeutic Windows

The therapeutic window, a ratio of the toxic dose to the effective dose, is a critical indicator of a drug's safety and clinical viability. While precise, directly comparable preclinical data (LD50 and ED50) for all compounds is not uniformly available in published literature, this section aggregates the available information to provide a comparative overview.

Compound	Indication	Preclinical Toxicity (LD50)	Effective Dose (Preclinical/Clinical)
LKE	Alzheimer's, MS, ALS	Data not publicly available. Described as "non-toxic" in various mouse models.	100 ppm in chow (EAE mouse model for MS).[3] Chronic oral administration has shown efficacy in AD and α -synucleinopathy mouse models.[1][4]
Donepezil	Alzheimer's Disease	Oral LD50 (rat): ~32.5 mg/kg	5-10 mg/day (clinical).
Memantine	Alzheimer's Disease	Oral LD50 (rodent): ~500 mg/kg; Oral LD50 (dog): 50 mg/kg. [5]	ED50 (NMDA-induced convulsions, mouse): 2.9 mg/kg.[6] Clinical dose: up to 20 mg/day.
Aducanumab	Alzheimer's Disease	No adverse effects in monkeys at doses up to 300 mg/kg/week (intravenous).[7]	10 mg/kg monthly intravenous infusion (clinical).
Ocrelizumab	Multiple Sclerosis	Data not publicly available.	600 mg every 6 months (intravenous infusion, clinical).
Edaravone	ALS	Intravenous LD50 (rat): 680 mg/kg	10 mg/kg (intraperitoneal) showed efficacy in a wobbler mouse model of ALS.[8] Clinical dose: 60 mg intravenous infusion.

NU-9	Alzheimer's, ALS	Data not publicly available.	Daily oral dose for 60 days showed efficacy in a pre-symptomatic Alzheimer's mouse model. [7] [9]
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Efficacy in Neurodegenerative Models

Compound	Model/Disease	Key Efficacy Findings
LKE	3xTg-AD Mouse (AD)	Substantially diminished cognitive decline, reduced amyloid- β deposition and phospho-Tau accumulation.[1]
EAE Mouse Model (MS)	Significant reduction in clinical signs and neurodegeneration in the optic nerve and spinal cord.[3] Accelerated remyelination in the cuprizone model.[10][11]	
SOD1-G93A Mouse (ALS)	Slowed progression of paralytic disease.	
α -Synucleinopathy Mouse Model	Suppressed accumulation of Lewy bodies, neuroinflammation, and impairment of contextual fear memory.[4]	
Donepezil	Alzheimer's Disease	Modest improvement in cognitive function in patients with mild to moderate AD.
Memantine	Alzheimer's Disease	Modest improvement in cognitive function and activities of daily living in patients with moderate to severe AD.
Aducanumab	Alzheimer's Disease	Reduced brain amyloid- β plaques in a dose- and time-dependent manner, with a slowing of clinical decline in some studies.[6]
Ocrelizumab	Multiple Sclerosis	Significantly reduced annualized relapse rate and disability progression in

relapsing and primary progressive MS.

Edaravone

ALS

Slowed motor decline and preserved motor neurons in SOD1-G93A mice.[12][13]
Showed a modest slowing of functional decline in a subset of ALS patients.[14]

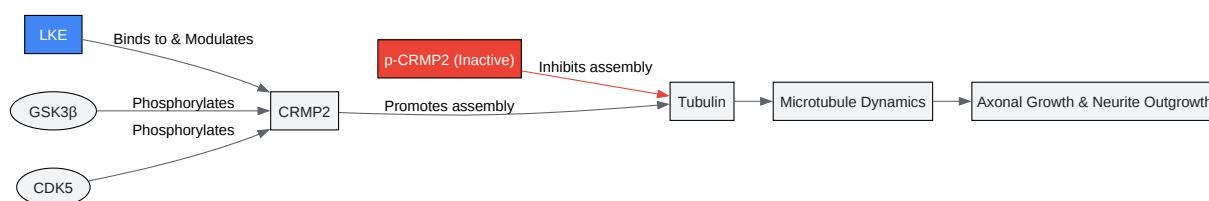
NU-9

Alzheimer's Mouse Model

Reduced toxic amyloid-beta oligomers, decreased neuroinflammation, and improved performance on memory tests.[7][9][15][16]

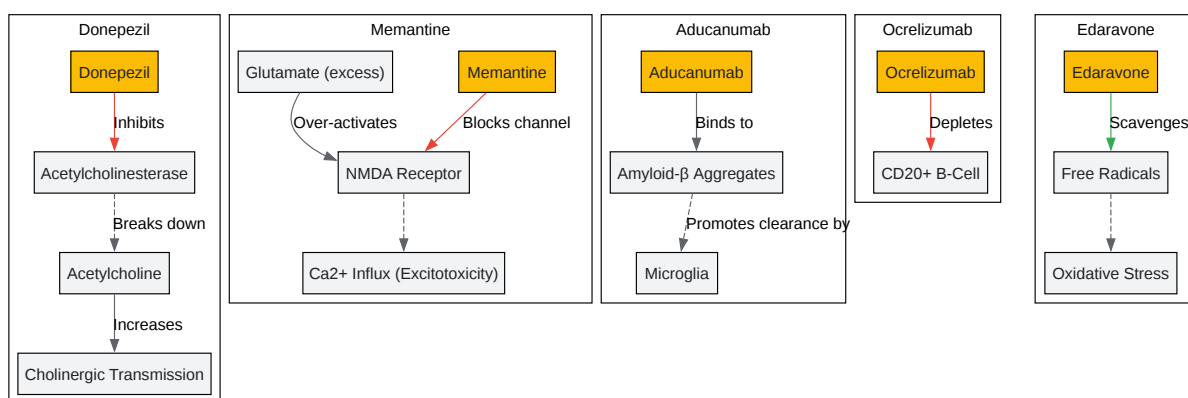
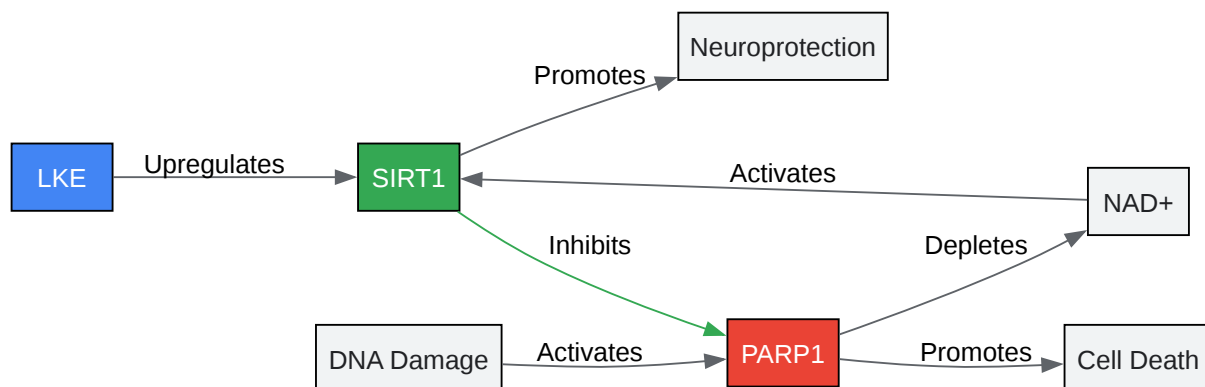
Signaling Pathways and Mechanisms of Action

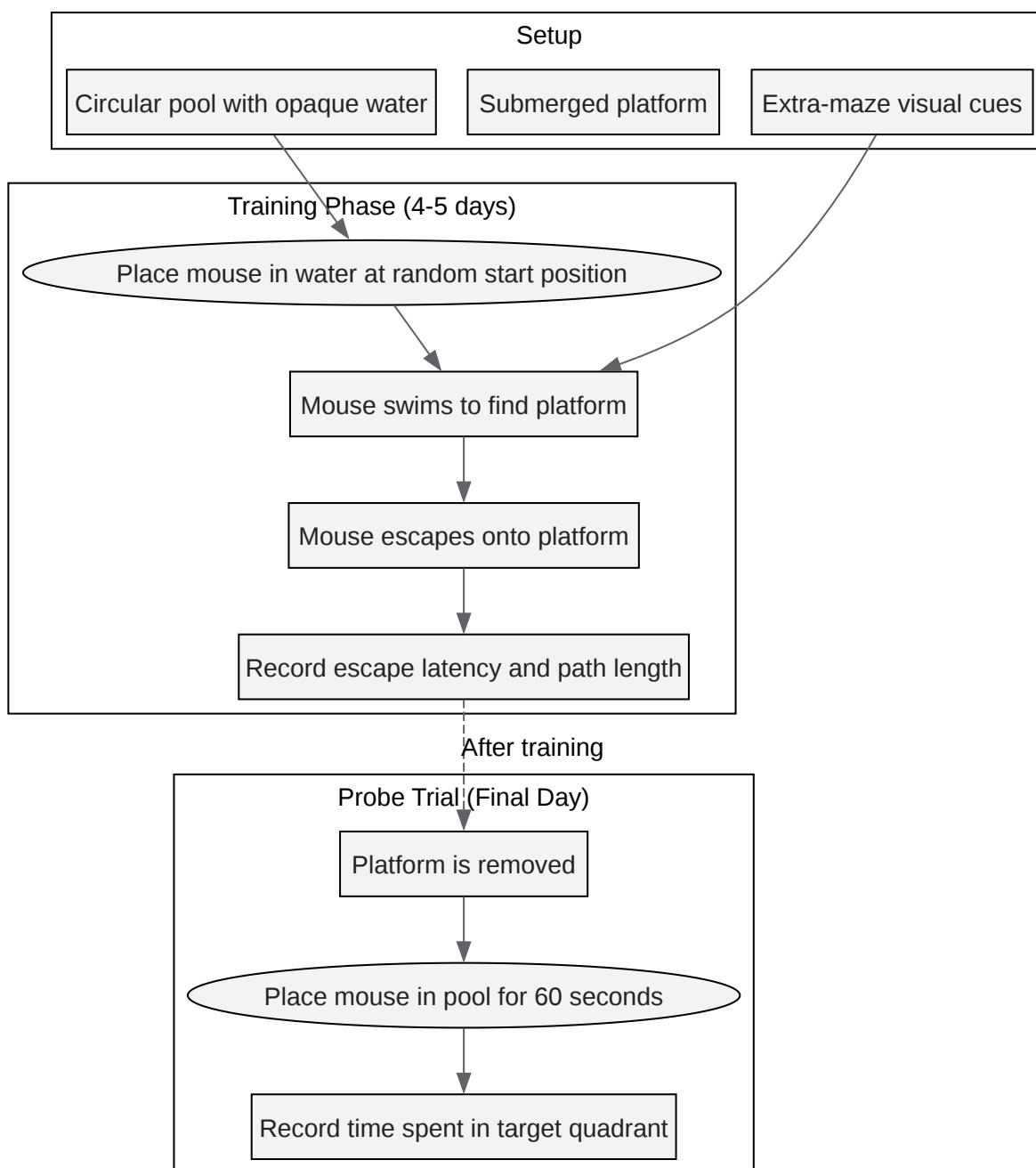
The following diagrams illustrate the proposed signaling pathways for LKE and its comparators.

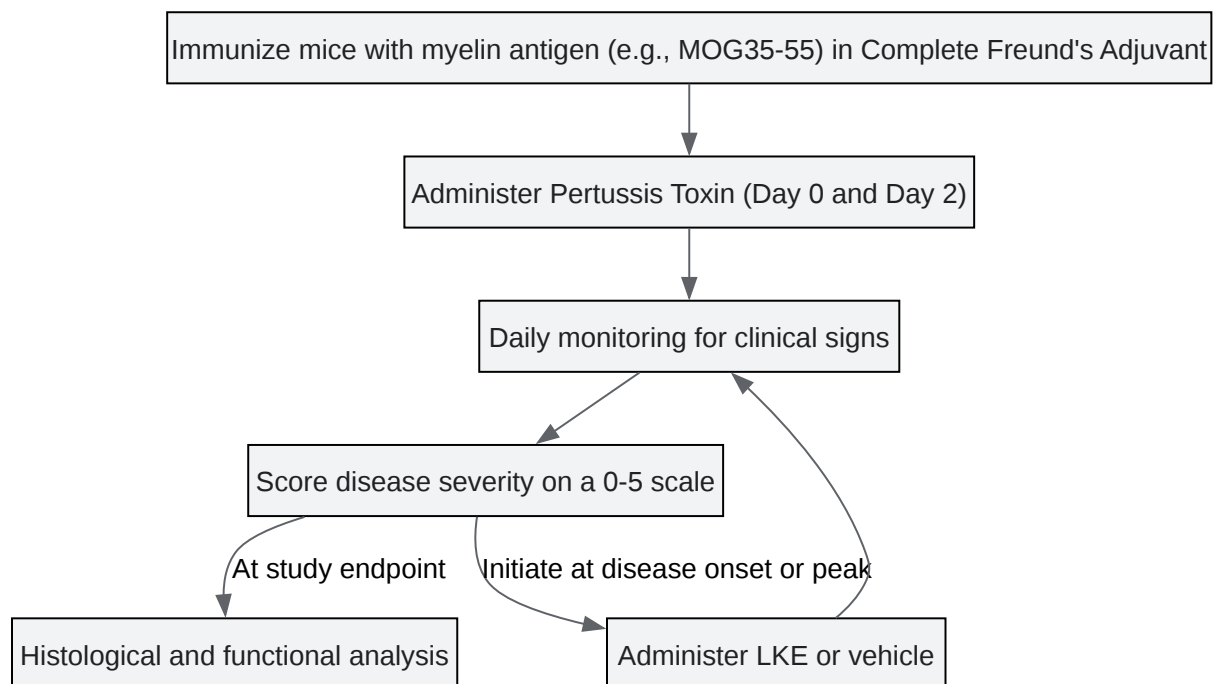


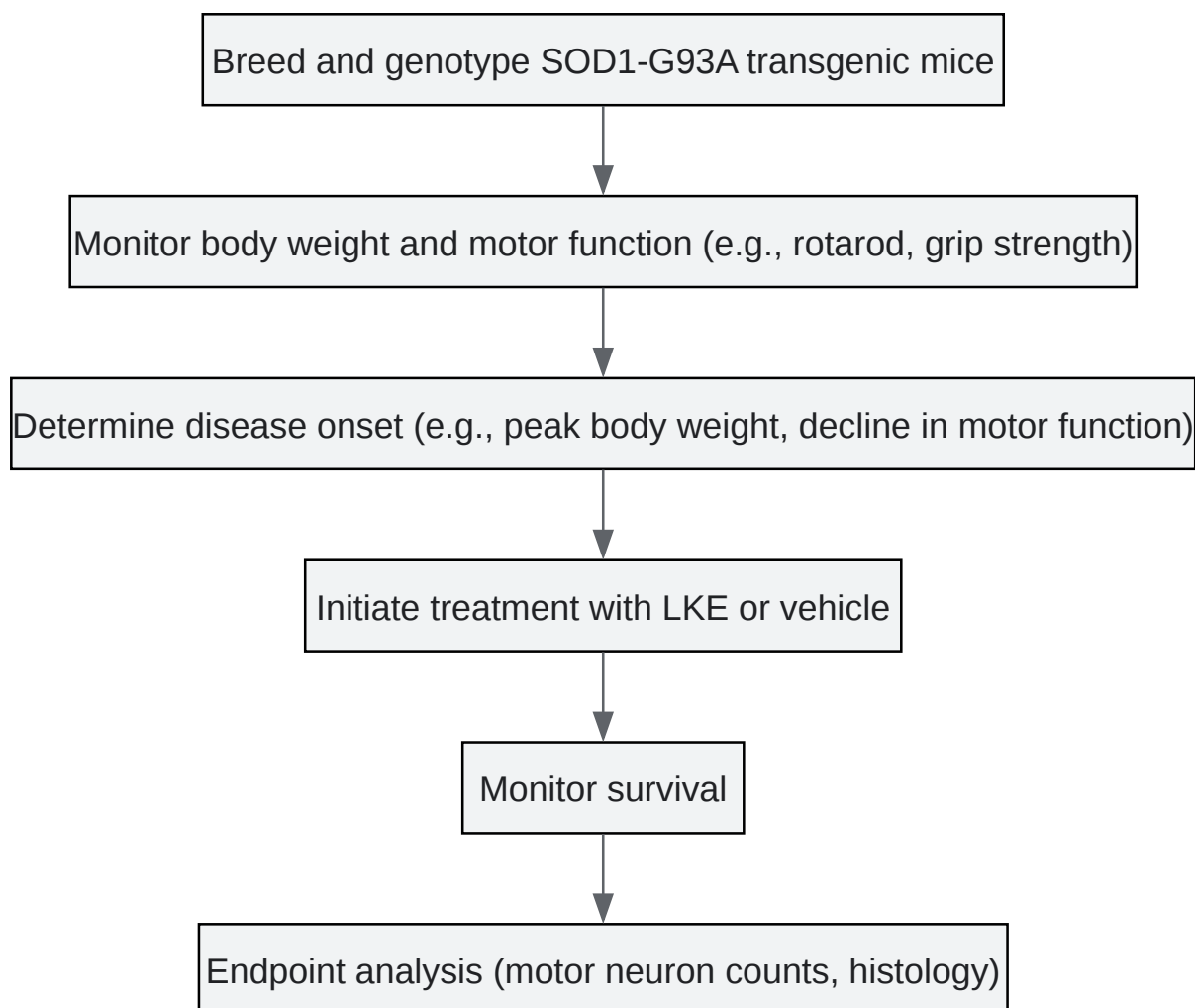
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Caption: LKE's interaction with CRMP2, preventing phosphorylation and promoting microtubule stability.









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